Cas no 73522-76-6 (6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-)
73522-76-6 structure
Product Name:6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
Numero CAS:73522-76-6
MF:C48H80O12
MW:849.141616821289
CID:565537
PubChem ID:145944875
Update Time:2025-04-19
6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
- LogP
- A-130C
- A 130C
- Antibiotic A 130C
- Lenoremycin
- (E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
- 73522-76-6
- A-130C, A 130C, A130C
- (E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
-
- Inchi: 1S/C48H80O12/c1-26-21-32(7)46(53,25-49)24-36(26)40-22-33(8)48(58-40)31(6)13-15-41(59-48)45(11)17-18-47(60-45)34(9)39(56-42-16-14-37(54-12)35(10)55-42)23-38(57-47)27(2)19-28(3)43(50)29(4)20-30(5)44(51)52/h19,26-27,29-42,49,53H,13-18,20-25H2,1-12H3,(H,51,52)/b28-19+
- Chiave InChI: ROYMQEKRHCTCTO-TURZUDJPSA-N
- Sorrisi: COC1C(C)OC(OC2C(C)C3(OC(C4OC5(C(C)CC(C6C(C)CC(C)C(CO)(O)C6)O5)C(C)CC4)(C)CC3)OC(C(/C=C(/C(C(CC(C(=O)O)C)C)=O)\C)C)C2)CC1
Proprietà calcolate
- Massa esatta: 850.54424254g/mol
- Massa monoisotopica: 850.54424254g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 60
- Conta legami ruotabili: 13
- Complessità: 1540
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 18
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 169Ų
- XLogP3: 5.518
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 875.5°C at 760 mmHg
- Punto di infiammabilità: 245.4°C
- Indice di rifrazione: 1.542
6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Letteratura correlata
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
73522-76-6 (6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5S,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso